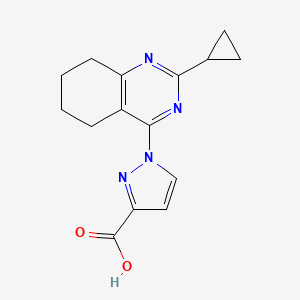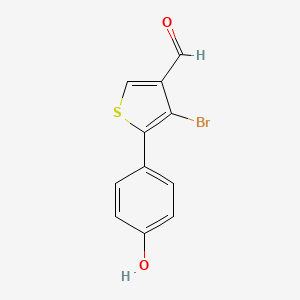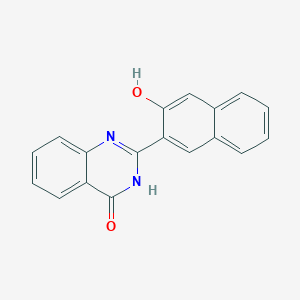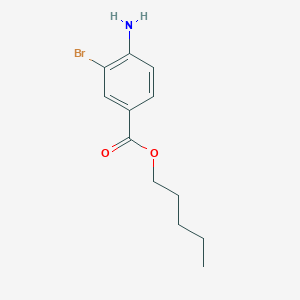
1-(2,6-Dichlorophenyl)-4-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a naphthalene ring substituted with a 2,6-dichlorophenyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,6-dichlorophenyl is coupled with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and bases is critical to maximize the efficiency and minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing dichlorophenyl and fluorine groups.
Oxidation Reactions: It can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Dihydro derivatives.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-4-fluoronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)-4-fluoronaphthalene can be compared with similar compounds such as:
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound has additional fluorine and piperidine groups, which may enhance its biological activity.
2,6-Dichlorophenyl-cyanoxime: This compound has a cyanoxime group, which imparts different chemical and biological properties.
Propriétés
Formule moléculaire |
C16H9Cl2F |
|---|---|
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-6-3-7-14(18)16(13)12-8-9-15(19)11-5-2-1-4-10(11)12/h1-9H |
Clé InChI |
ZHJVGXPUHNRFRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)



![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)


![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
